molecular formula C20H19N3O3 B12882962 N-((3,4-Dimethylbenzoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide

N-((3,4-Dimethylbenzoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide

Cat. No.: B12882962
M. Wt: 349.4 g/mol
InChI Key: GBAGJKZELAZTCN-UHFFFAOYSA-N
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Description

N-((3,4-Dimethylbenzoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-((3,4-Dimethylbenzoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a quinoline moiety and a dimethylbenzoyl group. Its chemical formula is C18H18N2O3C_{18}H_{18}N_{2}O_{3}, and it can be represented as follows:

N 3 4 Dimethylbenzoyl oxy 2 quinolin 8 yloxy acetimidamide\text{N 3 4 Dimethylbenzoyl oxy 2 quinolin 8 yloxy acetimidamide}
  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory responses. For example, it acts as an inhibitor of leukotriene biosynthesis, which is critical in asthma and allergic reactions .
  • Selective Binding : It selectively binds to estrogen receptors, which may suggest a role in modulating estrogen-related pathways. This property is particularly relevant in the context of hormone-dependent cancers .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Growth Inhibition : In vitro assays demonstrated that this compound inhibits the growth of various cancer cell lines, including breast cancer cells (MCF-7). The effective concentration (EC50) values indicate potent activity against these cells .
  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by:

  • Reducing Cytokine Production : It has been shown to decrease the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
  • Modulating Immune Responses : this compound influences immune cell signaling pathways, potentially offering therapeutic benefits in autoimmune diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibits MCF-7 cell growth (EC50 = 0.37 µM)
Anti-inflammatoryReduces TNF-alpha production by 50%
Estrogen receptorKi value indicates moderate binding affinity

Case Study: Anticancer Efficacy

In a controlled study involving breast cancer models, this compound was administered at varying doses. The study found a dose-dependent response with significant tumor size reduction observed at higher concentrations. Histological analysis revealed increased apoptosis markers in treated tissues compared to controls.

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] 3,4-dimethylbenzoate

InChI

InChI=1S/C20H19N3O3/c1-13-8-9-16(11-14(13)2)20(24)26-23-18(21)12-25-17-7-3-5-15-6-4-10-22-19(15)17/h3-11H,12H2,1-2H3,(H2,21,23)

InChI Key

GBAGJKZELAZTCN-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)O/N=C(/COC2=CC=CC3=C2N=CC=C3)\N)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)ON=C(COC2=CC=CC3=C2N=CC=C3)N)C

Origin of Product

United States

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